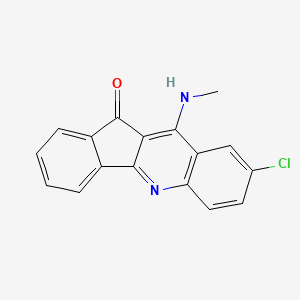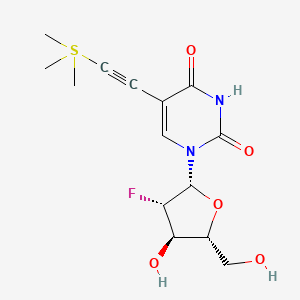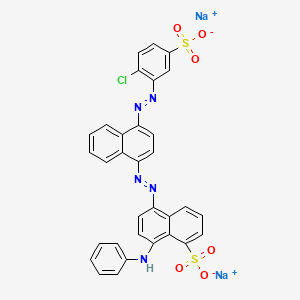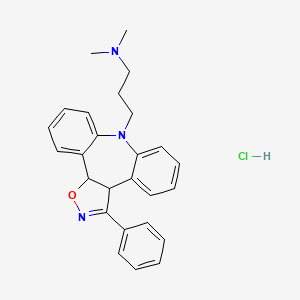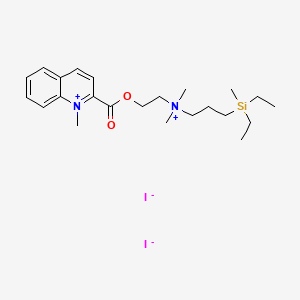
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide is a complex organic compound that belongs to the quinolinium family. This compound is characterized by its unique structure, which includes a quinolinium core, a silyl group, and a diiodide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide typically involves multiple steps. One common method starts with the preparation of the quinolinium core through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium species.
Substitution: The silyl and diiodide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of functionalized quinolinium derivatives .
Aplicaciones Científicas De Investigación
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide has several scientific research applications:
Mecanismo De Acción
The mechanism by which Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolinium derivatives with different substituents, such as:
- Quinolinium, 2-((2-(dimethylamino)ethoxy)carbonyl)-1-methyl-,diiodide
- Quinolinium, 2-((2-(trimethylsilyl)ethoxy)carbonyl)-1-methyl-,diiodide
Uniqueness
The uniqueness of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new materials and therapeutic agents .
Propiedades
Número CAS |
113611-74-8 |
|---|---|
Fórmula molecular |
C23H38I2N2O2Si |
Peso molecular |
656.5 g/mol |
Nombre IUPAC |
3-[diethyl(methyl)silyl]propyl-dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C23H38N2O2Si.2HI/c1-7-28(6,8-2)19-11-16-25(4,5)17-18-27-23(26)22-15-14-20-12-9-10-13-21(20)24(22)3;;/h9-10,12-15H,7-8,11,16-19H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
ALKQHUUVDHAWCN-UHFFFAOYSA-L |
SMILES canónico |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



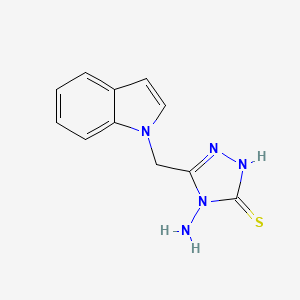

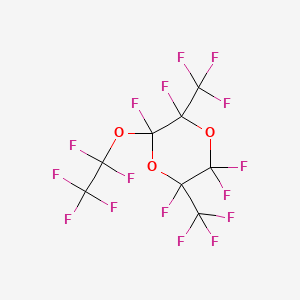
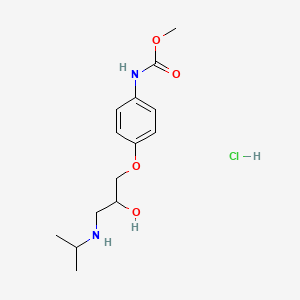



![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
